BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Neuropharmacology In Vivo Toxicology Structure–Activity Relationship

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 6266-97-3, molecular formula C₁₂H₁₈ClNO₂, MW 243.73) is a crystalline, water-soluble secondary amine hydrochloride salt. It belongs to the 3-methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ) subclass and is distinguished from the broader THIQ family by the specific combination of a methyl group at position 3 and methoxy substituents at positions 6 and 7 on the saturated bicyclic ring system.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 6266-97-3
Cat. No. B3025436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
CAS6266-97-3
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C=C2C[NH2+]1)OC)OC.[Cl-]
InChIInChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H
InChIKeyAFFAKYIZHAGJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 6266-97-3): Core Structural Identity and Procurement-Relevant Characteristics


6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 6266-97-3, molecular formula C₁₂H₁₈ClNO₂, MW 243.73) is a crystalline, water-soluble secondary amine hydrochloride salt [1]. It belongs to the 3-methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ) subclass and is distinguished from the broader THIQ family by the specific combination of a methyl group at position 3 and methoxy substituents at positions 6 and 7 on the saturated bicyclic ring system [2]. This substitution pattern confers a distinct pharmacological and physicochemical profile that is not interchangeable with positional isomers (e.g., 6,8- or 7,8-dimethoxy) or with 6,7-methylenedioxy or 6,7-dihydroxy analogs [3]. The compound is primarily procured as a synthetic intermediate in the manufacture of the FDA-approved VMAT2 inhibitor tetrabenazine, where the 6,7-dimethoxy-3-methyl-THIQ core is an essential structural component [4].

Why Generic Substitution of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 6266-97-3) Fails: Positional and Functional Group Constraints


In-class tetrahydroisoquinoline analogs cannot be freely interchanged with 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride because even minor positional shifts in the dimethoxy substitution pattern (e.g., from 6,7- to 6,8- or 7,8-) produce statistically significant losses in target binding affinity, as demonstrated for the apamin-sensitive Ca²⁺-activated K⁺ channel [1]. At the whole-organism level, replacement of the 6,7-dimethoxy group with a 6,7-methylenedioxy group abolishes the tremorigenic side-effect signature while retaining dopaminergic hyperactivity, fundamentally altering the in vivo pharmacological fingerprint [2]. Furthermore, the 3-methyl substituent is critical for synthetic utility: the compound serves as a direct intermediate in tetrabenazine synthesis, a role that 3-unsubstituted or 3-hydroxymethyl analogs cannot fulfill without additional synthetic steps [3]. These dimensions are quantified in Section 3.

Quantitative Differentiation Evidence: 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 6266-97-3) vs. Closest Analogs


Tremorigenic Signature: 6,7-Dimethoxy Derivatives Produce Tremors Exclusively vs. Methylenedioxy and Dihydroxy Analogs

In a systematic in vivo comparison of 3-methyl-THIQ derivatives substituted at the 6,7-positions with dihydroxy, methylenedioxy, or dimethoxy groups, tremors were observed ONLY with the dimethoxy derivatives [1]. The 6,7-methylenedioxy analog produced pronounced exophthalmos but no tremors, while the 6,7-dihydroxy analog produced neither tremors nor exophthalmos [1]. This demonstrates that the 6,7-dimethoxy substitution pattern is both necessary and sufficient to confer tremorigenic activity within this chemical series, a critical differentiation for any research application where this side effect must be either exploited (e.g., tremor models) or avoided.

Neuropharmacology In Vivo Toxicology Structure–Activity Relationship

Toxicity Ranking: Secondary Amine Hydrochloride Salt is Least Toxic vs. Quaternary Ammonium and Tertiary Amine Analogs

Across a series of 6,7-substituted 3-methyl-tetrahydroisoquinoline derivatives, the secondary tetrahydroisoquinoline hydrochlorides (the salt form matching CAS 6266-97-3) were explicitly identified as the least toxic, while the quaternary ammonium salts were the most toxic [1]. Substituents on the 6,7-positions had much less influence on toxicity than the nature of the nitrogen substituent [1]. This ranks the hydrochloride salt form as the safest within the series for in vivo or cell-based studies where systemic toxicity must be minimized.

Toxicology Drug Safety Structure–Toxicity Relationship

Apamin-Sensitive K⁺ Channel Affinity: 6,7-Dimethoxy Isomers Outperform 6,8- and 7,8-Dimethoxy Isomers

In a direct radioligand binding comparison using [¹²⁵I]apamin displacement from rat cortical synaptosomes, 6,7-dimethoxy-substituted tetrahydroisoquinolinium derivatives consistently exhibited higher affinity than the corresponding 6,8-dimethoxy and 7,8-dimethoxy positional isomers [1]. The study established that the 6,7-dimethoxy arrangement is the optimal dimethoxy substitution pattern for apamin-sensitive Ca²⁺-activated K⁺ channel (SK channel) binding. Although the target compound (CAS 6266-97-3) is a tertiary amine rather than a quaternary ammonium salt, the SAR principle governing the 6,7- vs. 6,8-/7,8-dimethoxy affinity rank order is established at the core scaffold level [1].

Ion Channel Pharmacology Radioligand Binding Medicinal Chemistry

Synthetic Utility: Exclusive Intermediate for Tetrabenazine Synthesis vs. Inactive 3-Unsubstituted Analogs

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is explicitly claimed as a key intermediate in the synthesis of tetrabenazine (TBZ), the FDA-approved VMAT2 inhibitor for Huntington's disease chorea [1]. In the patented synthetic route, this compound (or its free base) is reacted with a nucleophilic alkenyl species followed by oxidation to yield the tetrabenazine core structure [1]. Analogs lacking the 3-methyl group (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, CAS 2328-12-3) cannot directly enter this synthetic pathway without additional C-3 functionalization steps, adding cost and reducing yield. The 3-methyl group is therefore not merely a pharmacological feature but a critical synthetic handle.

Process Chemistry VMAT2 Inhibitor Synthesis Pharmaceutical Manufacturing

σ₂ Receptor Pharmacophore: 6,7-Dimethoxy-THIQ Moiety Provides σ₂/σ₁ Selectivity That Is Lost Upon Ring Deconstruction or Positional Isomerism

The 6,7-dimethoxytetrahydroisoquinoline moiety is widely exploited as the basic pharmacophore in σ₂ receptor ligands precisely because it confers σ₂ versus σ₁ subtype selectivity [1]. Deconstruction of this bicyclic ring system (i.e., opening to phenethylamine, benzylamine, or indanamine analogs) drastically decreases σ₂ receptor affinity while only slightly reducing P-glycoprotein (P-gp) activity [1]. This establishes that the intact 6,7-dimethoxy-THIQ ring is essential for σ₂ receptor engagement. Furthermore, within the 6,7-dimethoxy-THIQ series, σ₂ receptor IC₅₀ values range from 9.8 to 955 nM depending on the appended moiety, demonstrating a tunable affinity window that is scaffold-dependent [2].

Sigma Receptor Pharmacology Ligand Selectivity Cancer Diagnostics

Research and Industrial Application Scenarios for 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 6266-97-3)


Tetrabenazine and Deuterated Analog Process Chemistry

This compound is the direct synthetic intermediate in the preparation of tetrabenazine (TBZ) and its deuterated analogs (e.g., deutetrabenazine, Austedo®) used for Huntington's disease chorea and tardive dyskinesia [1]. Procurement of CAS 6266-97-3 with documented purity (≥98% by HPLC) is essential for GMP-compliant synthetic routes. The 3-methyl group provides the necessary stereoelectronic framework for the subsequent condensation with 3-[(dimethylamino)methyl]-5-methyl-2-hexanone; alternative 3-unsubstituted THIQ derivatives require additional C-3 functionalization and protection/deprotection sequences that increase step count and reduce overall yield [1].

SK Channel Pharmacology and Tremor Disorder Research

The 6,7-dimethoxy substitution pattern confers superior affinity for apamin-sensitive Ca²⁺-activated K⁺ channels (SK channels) compared to 6,8- and 7,8-dimethoxy isomers [2]. Simultaneously, this substitution pattern is the ONLY one within the 3-methyl-THIQ series that produces coarse tremors in vivo [3]. This dual property makes CAS 6266-97-3 uniquely suited for studies investigating the mechanistic link between SK channel modulation and tremorigenesis, where neither 6,7-methylenedioxy (tremor-negative) nor 6,8-dimethoxy (lower SK affinity) analogs can provide the same pharmacological profile.

σ₂ Receptor-Targeted Ligand Development and PET Tracer Synthesis

The 6,7-dimethoxy-THIQ scaffold is the preferred basic moiety for achieving σ₂ versus σ₁ receptor subtype selectivity [4]. The compound can serve as the starting material for N-alkylation or N-acylation to generate focused libraries of σ₂-selective ligands with IC₅₀ values tunable from low nanomolar to sub-micromolar range [4][5]. Ring-opened or deconstructed analogs lose σ₂ affinity, making the intact THIQ scaffold indispensable. This application is particularly relevant for cancer imaging (σ₂ as a proliferation biomarker) and neurological disorder research.

P-Glycoprotein (P-gp) Modulator SAR Studies and MDR Reversal Research

6,7-Dimethoxy-THIQ derivatives have demonstrated P-gp inhibitory activity comparable to the reference inhibitor Elacridar (EC₅₀ = 2 µM) in the same assay system, with optimized derivatives achieving EC₅₀ values of 1.64 µM and increasing doxorubicin accumulation 5.7-fold in MCF7/Adr resistant breast cancer cells [6]. The 6,7-dimethoxy substitution is critical for maintaining the P-gp pharmacophore while allowing independent tuning of σ₂ receptor activity, enabling the design of P-gp-selective agents devoid of σ₂ off-target effects [4].

Quote Request

Request a Quote for 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.